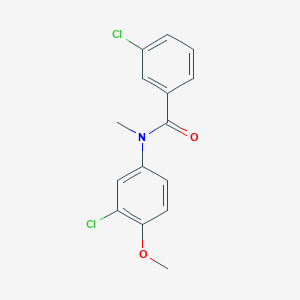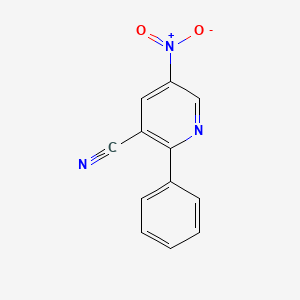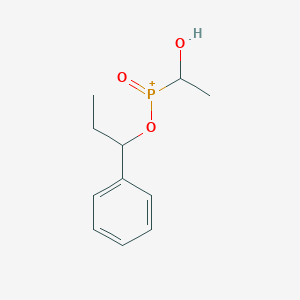
1-Bromo-2-methylbutan-2-yl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methylbutan-2-yl carbonochloridate is an organic compound with the molecular formula C6H10BrClO2. It is a derivative of butane, featuring both bromine and chlorine atoms, making it a compound of interest in various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-methylbutan-2-yl carbonochloridate typically involves the reaction of 2-methyl-2-butanol with bromine and phosgene. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reagents but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1-Bromo-2-methylbutan-2-yl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding alcohols and acids.
Common reagents used in these reactions include strong bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methylbutan-2-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and interactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-methylbutan-2-yl carbonochloridate involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, it may interact with enzymes or other proteins, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methylbutan-2-yl carbonochloridate can be compared with other similar compounds, such as:
1-Bromo-2-methylbutane: Lacks the carbonochloridate group, making it less reactive in certain substitution reactions.
2-Chloro-2-methylbutane: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Bromo-2-methylpropane: A similar structure but with different steric and electronic properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields .
Eigenschaften
CAS-Nummer |
88476-62-4 |
|---|---|
Molekularformel |
C6H10BrClO2 |
Molekulargewicht |
229.50 g/mol |
IUPAC-Name |
(1-bromo-2-methylbutan-2-yl) carbonochloridate |
InChI |
InChI=1S/C6H10BrClO2/c1-3-6(2,4-7)10-5(8)9/h3-4H2,1-2H3 |
InChI-Schlüssel |
XXGXBEKCECTPHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CBr)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)


![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)

![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)

![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)

![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)
![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)
![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
